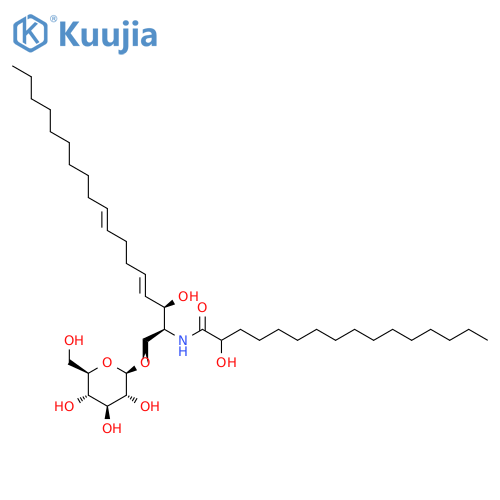Cas no 497155-61-0 (Glucosylceramide (Soy))

Glucosylceramide (Soy) structure
商品名:Glucosylceramide (Soy)
Glucosylceramide (Soy) 化学的及び物理的性質
名前と識別子
-
- Cerebroside (Soy)
- Glucocerebrosides
- Jio-cerebroside
- 1-O-beta-D-Glucopyranosyl-N-(2-hydroxypalmitoyl)-4,8-sphingenine
- (2S,3R,4E,8E)-1-beta-D-Glucopyranosyloxy-2-(2-hydroxypalmitoylamino)octadecane-4,8-dien-3-ol
- Cerebroside (Soy); GlcCer(d18:2/16:0)
- 497155-61-0
- Glucosylceramide (plant)
- Glucocerebrosides (Soy, 98%)
- 2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
- G91286
- Glucosylceramide (Soy)
-
- インチ: 1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34?,35+,36+,37-,38+,40+/m0/s1
- InChIKey: HOMYIYLRRDTKAA-BEYQCJBTSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC[C@@H]([C@@H](/C=C/CC/C=C/CCCCCCCCC)O)NC(C(CCCCCCCCCCCCCC)O)=O
計算された属性
- せいみつぶんしりょう: 713.54418297g/mol
- どういたいしつりょう: 713.54418297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 9
- 重原子数: 50
- 回転可能化学結合数: 32
- 複雑さ: 857
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 169
- 疎水性パラメータ計算基準値(XlogP): 9.6
じっけんとくせい
- ようかいど: chloroform/methanol (9:1): 20 mg/mL, clear, slightly yellow
Glucosylceramide (Soy) セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: 22-24/25
- 福カードFコード:10
-
危険物標識:

- ちょぞうじょうけん:−20°C
Glucosylceramide (Soy) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-5mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 5mg |
¥1824 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G10660-100mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | 99% | 100mg |
¥15538.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-100mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 100mg |
¥17339 | 2024-05-23 | |
| TRC | G596795-10mg |
Glucosylceramide (Soy) |
497155-61-0 | 10mg |
$1499.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G10660-25mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | 99% | 25mg |
¥4398.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028390-25mg |
Glucocerebrosides (Soy, 98%),99% |
497155-61-0 | 99% | 25mg |
¥4905 | 2024-05-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131304P-25MG |
Glucosylceramide (Soy) |
497155-61-0 | 25mg |
¥3874.33 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 131304P-10MG |
Glucosylceramide (Soy) |
497155-61-0 | 10mg |
¥1868.96 | 2023-11-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G130149-25mg |
Glucocerebrosides (Soy, 98%) |
497155-61-0 | >99% | 25mg |
¥3,270.00 | 2021-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G130149-5mg |
Glucosylceramide (Soy) |
497155-61-0 | >99% | 5mg |
¥1519.90 | 2023-09-02 |
Glucosylceramide (Soy) 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
497155-61-0 (Glucosylceramide (Soy)) 関連製品
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
